

# A Comparative Guide to GPR40 Agonists: Fasiglifam vs. AMG 837

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | Fasiglifam |           |  |  |
| Cat. No.:            | B1672068   | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has been a focal point in the quest for novel therapeutics for type 2 diabetes mellitus.[1][2][3][4] [5] Activation of GPR40 in pancreatic β-cells by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive target for developing drugs that can manage hyperglycemia with a reduced risk of hypoglycemia.[1][3][4] This guide provides a detailed comparison of two notable GPR40 agonists, **Fasiglifam** (TAK-875) and AMG 837, summarizing their mechanisms of action, and presenting available experimental data to inform future research and development in this area.

## **Mechanism of Action and Signaling Pathway**

Both **Fasiglifam** and AMG 837 exert their effects by activating GPR40, which is predominantly coupled to the Gαq signaling pathway.[2][6][7] Upon agonist binding, Gαq activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, increasing intracellular calcium concentrations.[1][3] Elevated intracellular calcium is a primary trigger for the exocytosis of insulin-containing granules from pancreatic β-cells.[3]

**Fasiglifam** has been characterized as an "ago-allosteric modulator," meaning it binds to a site on the GPR40 receptor distinct from the endogenous fatty acid binding site and acts cooperatively with free fatty acids to enhance insulin secretion.[8][9] It exhibits partial agonist



activity on its own but demonstrates positive cooperativity with endogenous ligands.[8][9] In contrast, AMG 837 is described as a potent partial agonist of the GPR40 receptor.[10][11][12]



Click to download full resolution via product page

Caption: GPR40 signaling pathway activated by agonists.

### **Comparative In Vitro and In Vivo Data**

The following table summarizes the available quantitative data for **Fasiglifam** and AMG 837 from various preclinical studies.



| Parameter                                      | Fasiglifam (TAK-<br>875)                                    | AMG 837                                                      | Reference       |
|------------------------------------------------|-------------------------------------------------------------|--------------------------------------------------------------|-----------------|
| In Vitro Potency<br>(EC50)                     |                                                             |                                                              |                 |
| Intracellular IP Production (CHO-hGPR40 cells) | 72 nM                                                       | 7.8 ± 1.2 nM (Inositol phosphate accumulation)               | [10][13]        |
| Intracellular Ca <sup>2+</sup> Mobilization    | Concentration-<br>dependent increase<br>(3-30 µM)           | 22.6 ± 1.8 nM (mouse<br>GPR40), 31.7 ± 1.8<br>nM (rat GPR40) | [10][13]        |
| In Vivo Efficacy                               |                                                             |                                                              |                 |
| Plasma Insulin Levels<br>(ZDF rats)            | Increased at 10 mg/kg<br>(p.o.)                             | Increased glucose-<br>stimulated insulin<br>secretion        | [10][13]        |
| Glucose Tolerance                              | Improved in diabetic rats                                   | Improved in normal and Zucker fatty rats                     | [10][11][13]    |
| Clinical Development<br>Status                 | Terminated in Phase III trials due to liver safety concerns | Investigated in preclinical and early clinical development   | [5][14][15][16] |

## Experimental Protocols In Vitro Intracellular IP Production Assay (for Fasiglifam)

- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 (CHO-hGPR40).
- Method: Cells are incubated with varying concentrations of the test compound (Fasiglifam, 0.01-10 μM). The production of intracellular inositol phosphate (IP) is measured as an indicator of GPR40 activation.
- Data Analysis: A concentration-response curve is generated to determine the EC50 value,
   which represents the concentration of the agonist that produces 50% of the maximal



response.[13]

### In Vitro Calcium Flux Assay (for AMG 837)

- Method: Changes in intracellular calcium were measured using a Ca2+ sensitive bioluminescent aequorin reporter in cell lines stably or transiently expressing GPR40.
- Procedure: Cells were incubated with the test compound (AMG 837), and the resulting luminescence, indicative of intracellular calcium levels, was measured.
- Data Analysis: The EC50 value was determined from the dose-response curve of the agonist-stimulated calcium flux.[10][12]

#### In Vivo Glucose Tolerance Test (for AMG 837)

- Animal Models: Normal Sprague-Dawley rats and obese Zucker fatty rats.
- Procedure: Animals were administered AMG 837 orally. After a set period, a glucose challenge was administered. Blood samples were collected at various time points to measure plasma glucose and insulin levels.
- Outcome Measures: The effect of the compound on glucose excursions and glucosestimulated insulin secretion was evaluated.[10][11][12]

#### **Discussion and Conclusion**

Both **Fasiglifam** and AMG 837 demonstrated potent agonistic activity at the GPR40 receptor and showed efficacy in improving glycemic control in preclinical models. **Fasiglifam** progressed to late-stage clinical trials but was ultimately discontinued due to concerns about liver toxicity.[5][14][15][16] This highlights a significant challenge in the development of GPR40 agonists, where achieving a favorable safety profile, particularly concerning hepatotoxicity, is paramount.

AMG 837 also showed promising preclinical activity, effectively stimulating insulin secretion in a glucose-dependent manner.[10][11][12] The data suggests that AMG 837 is a potent partial agonist of GPR40.[10][11]



The divergent clinical fates of these two compounds underscore the complexities of translating preclinical efficacy into safe and effective therapies. For researchers in this field, the comparison of **Fasiglifam** and AMG 837 provides valuable insights. Future GPR40 agonist development will need to focus on chemical scaffolds that minimize off-target effects and potential liver liabilities while retaining potent and selective on-target activity. A thorough understanding of the structure-activity relationships and potential toxicophores is critical for the design of next-generation GPR40 agonists with an improved therapeutic window.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. spandidos-publications.com [spandidos-publications.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor
  γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY PMC
  [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]



- 13. medchemexpress.com [medchemexpress.com]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to GPR40 Agonists: Fasiglifam vs. AMG 837]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672068#fasiglifam-versus-other-gpr40-agonists-like-amg-837]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com